molecular formula C9H12O2 B1666784 2-(Benzyloxy)ethanol CAS No. 622-08-2

2-(Benzyloxy)ethanol

Cat. No.: B1666784
CAS No.: 622-08-2
M. Wt: 152.19 g/mol
InChI Key: CUZKCNWZBXLAJX-UHFFFAOYSA-N
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Description

2-(Benzyloxy)ethanol (CAS 622-08-2), also known as ethylene glycol monobenzyl ether or benzyl cellosolve, is a non-ionic surfactant and solvent with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . Structurally, it consists of a benzyl group (C₆H₅CH₂) linked via an ether bond to the hydroxyl group of ethylene glycol. It appears as a colorless to pale yellow liquid with a weak rose-like odor and is soluble in water . Its applications span industrial solvents, pharmaceutical intermediates, and cosmetic formulations. However, it poses flammability risks and can cause skin, eye, and respiratory irritation .

Mechanism of Action

Target of Action

2-(Benzyloxy)ethanol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

As a PROTAC linker, this compound connects two essential ligands: one for the E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC molecule to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, playing a crucial role in maintaining cellular homeostasis . By acting as a linker in PROTAC molecules, this compound enables the selective degradation of specific target proteins .

Result of Action

The result of the action of this compound, when incorporated into a PROTAC, is the selective degradation of the target protein . This can lead to a variety of cellular effects, depending on the function of the target protein .

Action Environment

The action of this compound, as part of a PROTAC, is influenced by various environmental factors. These include the presence and activity of the specific E3 ligase and the target protein, the cellular context (e.g., cell type, disease state), and the presence of other competing substrates for the E3 ligase

Biological Activity

2-(Benzyloxy)ethanol, a compound with the molecular formula C9_9H12_{12}O2_2, is gaining attention for its diverse biological activities, particularly in the context of drug development and synthetic chemistry. This article reviews the biological activity of this compound, focusing on its applications in PROTAC (Proteolysis Targeting Chimeras) technology, its inhibitory effects on monoamine oxidases (MAOs), and other relevant findings from recent studies.

  • Molecular Weight : 152.190 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 254.4 ± 15.0 °C
  • Melting Point : < -75 °C

These properties make this compound suitable for various chemical applications, including its role as a linker in PROTAC synthesis.

PROTAC Linker Applications

This compound is identified as a PEG-based linker used in the synthesis of PROTACs. PROTACs are innovative therapeutic agents designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The compound connects two different ligands: one that targets an E3 ubiquitin ligase and another that binds to the protein of interest, facilitating selective degradation .

Table 1: Summary of PROTAC Applications

Application AreaDescription
Cancer TherapySelective degradation of oncogenic proteins
Neurodegenerative DiseasesTargeting misfolded proteins linked to diseases like Alzheimer's
Autoimmune DisordersModulation of immune responses through targeted protein degradation

Inhibition of Monoamine Oxidases

Recent studies have highlighted the potential of benzyloxy compounds, including derivatives of this compound, as inhibitors of human monoamine oxidases (hMAOs). These enzymes are critical in the metabolism of neurotransmitters and are implicated in various neurological disorders.

A study evaluating a series of benzyloxy chalcones found that certain derivatives exhibited potent inhibition against hMAO-B, with IC50_{50} values as low as 0.067 μM for some compounds . The selectivity and efficacy of these compounds suggest that modifications to the benzyloxy moiety can enhance their biological activity.

Table 2: Inhibitory Activity Against hMAOs

CompoundhMAO-A IC50_{50} (μM)hMAO-B IC50_{50} (μM)Selectivity Index
B10Not reported0.067High
B15Not reported0.12Moderate

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study conducted by researchers synthesized various benzyloxy derivatives and evaluated their biological activities against hMAOs. The results indicated that specific structural modifications significantly enhanced inhibitory potency, particularly against hMAO-B .
  • Environmental Impact Studies : Research has also focused on understanding the environmental implications of compounds like this compound, examining their metabolic pathways and potential degradation products to assess toxicity and ecological risks .
  • Application in Drug Discovery : The compound's role as a linker in drug design underscores its importance in developing new therapeutic agents aimed at precision medicine .

Scientific Research Applications

Organic Synthesis

Synthesis of Complex Molecules
2-(Benzyloxy)ethanol serves as a versatile building block in organic synthesis. It has been employed in the preparation of various complex organic molecules, including alkaloids and other biologically active compounds. For example, it is used in the synthesis of 2-allyl-3-(4-(benzyloxy)but-1-ynyl)isoindolin-1-one, which is significant in the development of pharmacologically active substances .

Reactions Involving this compound
The compound participates in several reactions, including:

  • Esterification : It can react with acid chlorides to form esters, which are crucial intermediates in organic synthesis.
  • Alkylation Reactions : It has been used in alkylation reactions to introduce the benzyloxy group into various substrates .

Polymer Chemistry

Synthesis of Polymers
this compound has been utilized to synthesize novel cyclic phosphate monomers such as 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide. This monomer can undergo anionic ring-opening polymerization (ROP), leading to the formation of polymers with potential applications in drug delivery systems .

Case Study: BnEEP Polymerization
In a study focusing on the polymerization of BnEEP (a derivative of this compound), various catalysts were tested for their efficiency. The results indicated that using DBU as a catalyst at elevated temperatures yielded high monomer conversion rates and low molecular weight dispersity . This research highlights the potential for developing tailored materials for specific applications.

Medicinal Chemistry

Pharmacological Applications
The benzyloxy group present in this compound enhances the pharmacological properties of certain compounds. Research has shown that benzyloxy-substituted chalcones exhibit inhibitory activity against human monoamine oxidases (hMAOs), which are important targets in treating neurological disorders . The study evaluated various chalcones for their kinetic properties and blood-brain barrier permeability, indicating their potential as therapeutic agents.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Organic SynthesisBuilding block for complex organic moleculesSynthesis of alkaloids and isoindolin derivatives
Polymer ChemistryMonomer for cyclic phosphate polymersHigh conversion rates with DBU catalyst
Medicinal ChemistryEnhances pharmacological properties of compoundsInhibitory activity against hMAOs

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(benzyloxy)ethanol, and what catalysts or conditions optimize yield?

  • This compound is synthesized via the reaction of benzyl alcohol with ethylene oxide under alkaline conditions. Catalysts like potassium hydroxide or sodium hydroxide enhance reaction efficiency, while temperature control (50–80°C) minimizes side products. Purification typically involves vacuum distillation or column chromatography to achieve ≥95% purity .

Q. What are the critical physical and chemical properties of this compound relevant to laboratory handling?

  • Key properties include:

  • Density : 1.11 g/cm³
  • Water solubility : 24 g/L at 25°C
  • pH : Neutral (~7.0)
  • Boiling point : ~265°C
    These properties inform solvent selection, storage (cool, dry conditions), and compatibility with glassware .

Q. What safety protocols are essential for handling this compound in academic research?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile operations.
  • Toxicity : Classified as Acute Toxicity Category 4 (oral) and Serious Eye Damage Category 2. Immediate rinsing is required for skin/eye contact.
  • Storage : Store in amber glass bottles away from UV light and oxidizing agents .

Advanced Research Questions

Q. How do reaction kinetics of this compound under acidic conditions vary with substituent nuclei (e.g., H, G, S-type lignin models)?

  • Pseudo-first-order kinetics dominate in acidic degradation. Substituent nuclei influence rates:

  • Reactivity order : H-nuclei > G-nuclei > S-nuclei.
  • Mechanism : Phenolic (P-type) nuclei degrade faster than non-phenolic (N-type) due to stabilized benzyl cation intermediates. Use NMR or HPLC to monitor reaction progress .

Q. How does substrate concentration affect enzymatic oxidation of this compound by heme-peroxygenases?

  • At fixed H₂O₂ (0.2 mM), conversion increases with substrate concentration (0–25 mM) but plateaus due to enzyme saturation. Optimal activity occurs at ~20 mM, with a turnover number of ~150 × 10³. Kinetic parameters (Km, Vmax) should be determined via Michaelis-Menten plots .

Q. What methodologies differentiate oxidation products (e.g., aldehydes vs. carboxylic acids) from this compound?

  • Analytical techniques :

  • GC-MS : Identifies volatile aldehydes (e.g., benzaldehyde).
  • ¹H NMR : Detects carboxylic acid protons (δ 10–12 ppm).
  • Titration : Quantifies acid formation via neutralization.
    • Control oxidation conditions (e.g., CrO₃ for aldehydes, KMnO₄ for acids) .

Q. How does the crystal structure of this compound derivatives inform reactivity in cross-coupling reactions?

Q. What are the limitations of using this compound in biological sample preparation, and how can they be mitigated?

  • Limitations : Moderate cytotoxicity (IC₅₀ ~50 µM in cell cultures) and interference with fluorescence assays.
  • Mitigation : Use concentrations ≤10 µM, or substitute with less toxic PEG-based solvents. Validate via control experiments with solvent-free samples .

Q. Methodological Notes

  • Data Contradictions : reports faster degradation of H-nuclei vs. S-nuclei, but some studies on analogous compounds suggest steric effects may dominate. Replicate experiments under standardized pH (e.g., 1.5–2.0) to resolve discrepancies.
  • Quality Control : Verify purity via GC-FID or HPLC (≥98% for kinetic studies). Reference NIST databases for thermodynamic validation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Extended Ethylene Oxide Chains

2-(2-(Benzyloxy)ethoxy)ethanol (CAS 2050-25-1)

  • Molecular formula : C₁₁H₁₆O₃
  • Molecular weight : 196.24 g/mol
  • Structure: Contains an additional ethylene oxide (EO) unit compared to 2-(benzyloxy)ethanol, forming a diethylene glycol monobenzyl ether.
  • Properties : Increased hydrophilicity due to the extended EO chain, enhancing its utility as a co-solvent in formulations requiring higher water compatibility.
  • Applications : Used in specialty surfactants and polymer synthesis .

2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethanol (CAS 55489-58-2)

  • Molecular formula : C₁₃H₂₀O₄
  • Molecular weight : 240.30 g/mol
  • Structure : Contains three EO units, making it a triethylene glycol derivative.
  • Properties : Higher boiling point and viscosity compared to shorter-chain analogs.
  • Applications : Likely employed in high-performance lubricants or as a plasticizer .

Substituted Benzyloxy Derivatives

2-(4-Benzyloxyphenyl)ethanol (CAS 61439-59-6)

  • Molecular formula : C₁₅H₁₆O₂
  • Molecular weight : 228.29 g/mol
  • Structure: Features a benzyloxy group attached to a para-position on a phenyl ring, which is connected to an ethanol moiety.
  • Properties : Increased aromaticity enhances stability but reduces water solubility.
  • Applications : Intermediate in synthesizing betaxolol (a β-blocker drug) and other pharmaceuticals .

2-[2-(Benzyloxy)benzylidene]malononitrile

  • Structure: A benzylidene malononitrile derivative with an ortho-benzyloxy substituent.
  • Properties : The ortho-substitution creates a dihedral angle of 37.6° between aromatic rings, reducing planarity compared to para-substituted analogs.

Alkyl and Aryl Ether Analogs

2-(2-Methoxyethoxy)ethanol (CAS 111-77-3)

  • Molecular formula : C₅H₁₂O₃
  • Molecular weight : 120.15 g/mol
  • Structure : Methoxy group replaces benzyloxy, eliminating aromaticity.
  • Properties: Lower lipophilicity and boiling point (407.2 K at 0.013 bar) compared to this compound .
  • Applications : Common solvent in paints and coatings with lower toxicity risks .

2-(1,3-Benzodioxol-5-yl)ethanol (CAS 6006-82-2)

  • Molecular formula : C₉H₁₀O₃
  • Molecular weight : 166.18 g/mol
  • Structure : Contains a methylenedioxy (benzodioxol) group, increasing polarity.
  • Applications: Potential bioactive compound due to its resemblance to natural phenethylamine derivatives .

Branched Alkyl Derivatives

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)

  • Molecular formula : C₂₀H₃₄O₃
  • Molecular weight : 322.48 g/mol
  • Structure: Bulky tetramethylbutyl group attached to phenoxy-ethoxy chain.
  • Properties: Enhanced hydrophobicity improves surfactant efficiency in non-aqueous systems.
  • Applications : Likely used in industrial detergents and emulsifiers .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Solubility Primary Applications Toxicity Profile
This compound C₉H₁₂O₂ 152.19 Benzyl-ether linked to ethanol Water-soluble Surfactants, solvents Flammable, irritant
2-(2-(Benzyloxy)ethoxy)ethanol C₁₁H₁₆O₃ 196.24 Diethylene glycol benzyl ether Moderate Polymer synthesis Similar to parent compound
2-(4-Benzyloxyphenyl)ethanol C₁₅H₁₆O₂ 228.29 Benzyloxy on para-phenyl ring Low Pharmaceutical intermediates Limited data
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ 120.15 Methoxy-ethoxy chain High Paints, coatings Lower irritation risk
2-(1,3-Benzodioxol-5-yl)ethanol C₉H₁₀O₃ 166.18 Methylenedioxy group Moderate Bioactive compounds Unknown

Properties

IUPAC Name

2-phenylmethoxyethanol
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InChI

InChI=1S/C9H12O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
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InChI Key

CUZKCNWZBXLAJX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)COCCO
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Molecular Formula

C9H12O2
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Related CAS

26403-74-7
Record name Polyethylene glycol monobenzyl ether
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DSSTOX Substance ID

DTXSID3060744
Record name Ethanol, 2-(phenylmethoxy)-
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Molecular Weight

152.19 g/mol
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Physical Description

Liquid with a faint, rose-like odor; Soluble in water; [HSDB] Colorless liquid; [MSDSonline]
Record name 2-(Benzyloxy) ethanol
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Boiling Point

256 °C @ 760 MM HG
Record name 2-(BENZYLOXY) ETHANOL
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Flash Point

265 °F OC
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Solubility

SOL IN WATER, ALCOHOL, ETHER
Record name 2-(BENZYLOXY) ETHANOL
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Density

1.0640 @ 20 °C/4 °C
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Vapor Density

5.25 (AIR= 1)
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Vapor Pressure

0.02 [mmHg]
Record name 2-(Benzyloxy) ethanol
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Color/Form

WATER WHITE LIQUID

CAS No.

622-08-2
Record name Benzyloxyethanol
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Record name Ethanol, 2-(phenylmethoxy)-
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Melting Point

LESS THAN -75 °C
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Synthesis routes and methods I

Procedure details

A mixture of 156.75 g of dry ethylene glycol and 64.37 g of 87.2% potassium hydroxide is warmed and stirred until a complete solution. The mixture is then stirred in a 90° C. oil bath and 130.51 g of benzyl chloride is added dropwise over 2 hours. This mixture is then stirred at 130° C. for 2 hours, cooled and 500 ml of water added. The oil is extracted twice with ether. The extracts are combined and evaporated. The residue is distilled, giving 83.2 g of ethylene glycol monobenzyl ether.
Quantity
156.75 g
Type
reactant
Reaction Step One
Quantity
64.37 g
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130.51 g
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Name
Quantity
500 mL
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Synthesis routes and methods II

Procedure details

A synthetic pathway to compounds of the invention is depicted in scheme 1. Protected HEAA derivatives 3 and 10 were prepared respectively starting from 2-(tetrahydro-2H-pyran-2-yloxy)ethanol 1 (commercially available or obtained from THP selective monoprotection of diethylene glycol) and commercially available 2-(benzyloxy)ethanol 8. Fully protected 3 was obtained by a two steps procedure including formation of acid 2 by reaction of alcohol 1 with bromoacetic acid, followed by DIC/DMAP promoted coupling with benzyl alcohol. Further removal of THP protecting group afforded alcohol 4 which was coupled with acid 2 to give dimer 5 with 82% yield. Final deprotection by acidic treatment led to the obtention of desired alcohol 6, first building block for key trimer compound 11 obtention. This conversion also led to the formation of small amounts of alcohol 7, thus reflecting the instability of this latter in these conditions (probable intramolecular transesterification of the dimer alcohol 6). Attempts to obtain pure dimer 6 by flash chromatography gave only poor yields and crude residue was finally used for next step without further purification.
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Synthesis routes and methods III

Procedure details

4.34 g of a compound (II) (purity: 94.1%), 3.14 g of 2-benzyloxyethanol and 43.4 g of toluene were prepared, 0.47 g of p-toluenesulfonic acid hydrate was added thereto, and the resultant was refluxed at 105° C. for 20 hours. Then, the reaction liquid was cooled, and 3.18 g of triethylamine hydrochloride was added thereto and stirred at room temperature for 3 hours. Thereafter, 31.4 g of dichloromethane was added to the reaction liquid, followed by filtration. The filtrate was concentrated and dried, thereby obtaining 1.31 g of a compound (VII) (yield: 19.8%).
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
0.47 g
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3.18 g
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reactant
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31.4 g
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

Example 1 was repeated except that 2.5 g (30 mmoles) of sodium hydrogen carbonate was used instead of 2.6 g (15 mmoles ) of dipotassium hydrogen phosphate, to obtain 7.1 g of benzyloxyacetaldehyde and 4.5 g of 2-benzyloxyethanol (yield of benzyloxyacetaldehyde based on the 2-benzyloxyethanol that had reacted: 66.8%, ratio of recovery of 2-benzyloxyethanol: 29.6%).
Quantity
0 (± 1) mol
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2.5 g
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Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 33778703
CID 33778703
2-(Benzyloxy)ethanol
CID 33778703
CID 33778703
2-(Benzyloxy)ethanol
CID 33778703
CID 33778703
2-(Benzyloxy)ethanol
CID 33778703
2-(Benzyloxy)ethanol
CID 33778703
2-(Benzyloxy)ethanol
CID 33778703
CID 33778703
2-(Benzyloxy)ethanol

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